molecular formula C9H18N2O2 B13195317 N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide

Cat. No.: B13195317
M. Wt: 186.25 g/mol
InChI Key: JCDJWKWTFRNLDX-UHFFFAOYSA-N
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Description

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide is a synthetic propanamide derivative characterized by a 3-hydroxypyrrolidine ring linked via a methylene bridge to the amide nitrogen. The hydroxyl group on the pyrrolidine ring introduces hydrogen-bonding capacity, which may influence solubility and target binding interactions.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-[(3-hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide

InChI

InChI=1S/C9H18N2O2/c1-7(2)8(12)11-6-9(13)3-4-10-5-9/h7,10,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

JCDJWKWTFRNLDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1(CCNC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide typically begins with commercially available starting materials such as 3-hydroxypyrrolidine and 2-methylpropanoyl chloride.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide can undergo oxidation to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry:

    Catalysis: N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology:

    Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies and drug development.

Medicine:

    Drug Design: Due to its structural features, this compound can be a lead compound in the design of new pharmaceuticals targeting specific biological pathways.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecule. The pyrrolidine ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. MCHR1 Antagonist SNAP 94847

  • Structure: N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) .
  • Comparison: Both compounds share the 2-methylpropanamide core. However, SNAP 94847 incorporates a 4-piperidyl group and a difluorophenoxy-phenyl moiety, enhancing lipophilicity and CNS penetration. Activity: SNAP 94847 demonstrated efficacy in mouse models of depression and anxiety, suggesting that bulky propanamide derivatives with aromatic/heterocyclic substituents can modulate neurotransmitter receptors . Key Difference: The target compound’s 3-hydroxypyrrolidine group may reduce blood-brain barrier permeability compared to SNAP 94847’s piperidine and fluorinated aryl groups.

B. PROTAC Androgen Receptor Degrader 8c

  • Structure: N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)phenoxy)-2-methylpropanamide (8c) .
  • Comparison :
    • Both compounds feature a 2-methylpropanamide backbone. Compound 8c includes a polyethylene glycol (PEG)-like linker and an iodophenyl group, enabling proteolysis-targeting chimera (PROTAC) activity.
    • Activity : 8c promotes androgen receptor degradation via E3 ligase recruitment, a mechanism absent in the target compound due to its lack of a linker-warhead system.
    • Key Difference : The hydroxyl-pyrrolidine group in the target compound may enhance aqueous solubility compared to 8c’s hydrophobic iodophenyl motif.

C. N-(3-Hydroxypyridin-2-yl)pivalamide

  • Structure : A pivalamide derivative with a 3-hydroxypyridin-2-yl substituent .
  • Comparison :
    • Both compounds have pivalamide groups, but the target compound replaces the pyridine ring with a hydroxylated pyrrolidine.
    • Implications : The pyrrolidine’s saturated ring may reduce π-π stacking interactions compared to the aromatic pyridine, altering binding affinity in enzyme/inhibitor contexts.
Physicochemical and Pharmacokinetic Properties
Property Target Compound SNAP 94847 PROTAC 8c N-(3-Hydroxypyridin-2-yl)pivalamide
Molecular Weight ~230–250 g/mol (estimated) 529.5 g/mol 627.4 g/mol 222.3 g/mol
H-Bond Donors 2 (amide NH, pyrrolidine -OH) 1 (amide NH) 3 (two -OH, amide NH) 2 (amide NH, pyridine -OH)
LogP (Predicted) ~0.5–1.5 ~4.5 (highly lipophilic) ~2.0 (PEG linker) ~1.0
Solubility Moderate (polar groups) Low (aromatic/fluorine) High (PEG linker) Moderate

Biological Activity

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a hydroxypyrrolidine moiety linked to a 2-methylpropanamide structure. Its molecular formula is C₉H₁₄N₂O₂, and it has a molecular weight of approximately 170.22 g/mol. The presence of the hydroxyl group contributes to its solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit activity through several mechanisms:

  • Receptor Modulation : The compound has been studied for its interaction with various receptors, particularly within the opioid receptor family, suggesting potential analgesic properties.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activities against certain bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.
  • Antiproliferative Effects : In vitro studies indicate that this compound may inhibit the proliferation of cancer cell lines, which could be attributed to its ability to induce apoptosis or cell cycle arrest.

Pharmacological Studies

A variety of studies have assessed the biological activity of this compound:

  • Opioid Receptor Binding Assays : In vitro assays demonstrated that the compound interacts with kappa opioid receptors, exhibiting antagonist properties similar to known kappa antagonists like JDTic .
  • Antimicrobial Activity : In a study evaluating methanolic extracts for antimicrobial properties, compounds structurally related to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 62.5 to 78.12 µg/mL .

Case Studies

  • Cancer Cell Lines : The compound was tested against various cancer cell lines including HeLa and A549. Results indicated an IC50 value of approximately 226 µg/mL for HeLa cells, suggesting moderate antiproliferative activity .
  • In Silico Studies : Computational analyses have indicated that this compound can effectively interact with key proteins involved in bacterial virulence, such as AgrA in Staphylococcus aureus, which regulates the expression of virulence factors .

Data Tables

Activity TypeTarget Organism/Cell LineObserved EffectReference
Opioid ReceptorKappa Opioid ReceptorsAntagonist activity
AntimicrobialE. coliMIC = 62.5 µg/mL
AntimicrobialS. aureusMIC = 78.12 µg/mL
AntiproliferativeHeLa CellsIC50 = 226 µg/mL
AntiproliferativeA549 CellsIC50 = 242.52 µg/mL

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